molecular formula C16H17N5O3S B2489700 2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 577999-99-6

2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2489700
CAS RN: 577999-99-6
M. Wt: 359.4
InChI Key: XRCKHHSALVETPL-UHFFFAOYSA-N
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Description

The continuous exploration for new effective drugs across various diseases and conditions necessitates the development of novel compounds with minimized toxicity and enhanced efficacy. Derivatives of 1,2,4-triazol, such as the compound , hold significant synthetic and pharmacological potential due to their broad spectrum of biological activities. These derivatives are synthesized through a methodical approach, aiming to expand their therapeutic applications and understand their physicochemical properties (Chalenko et al., 2019).

Synthesis Analysis

The synthesis of the specified acetamide involves a multi-step process, starting with the alkylation of 1,2,4-triazole-3-thione derivatives and subsequent reactions to introduce the furan and methoxy-methylphenyl groups. The synthesized derivatives showcase a methodical approach to modifying the triazole ring, aiming to investigate and enhance the compound's pharmacological properties (Chalenko et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of the compound is typically conducted using spectroscopic methods like NMR, IR, and mass spectrometry. These techniques confirm the presence of the 1,2,4-triazole ring, furan moiety, and acetamide group, providing insights into the compound's structural framework and potential interaction sites for biological activity (MahyavanshiJyotindra et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of the compound can be attributed to its functional groups, such as the amino group on the triazole ring and the sulfanyl group linking the core structure. These groups may participate in various chemical reactions, including nucleophilic substitution and condensation, contributing to the compound's versatility in synthesizing derivatives with potential biological activities (Yu et al., 2017).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for understanding the compound's behavior in biological systems and its formulation potential. These properties are determined through experimental analysis, providing essential data for drug development processes (Wujec et al., 2011).

Chemical Properties Analysis

The chemical properties of the compound, including its reactivity, stability, and interaction with biological targets, are central to its pharmacological profile. Studies focus on elucidating these properties through in vitro and in vivo experiments, aiming to optimize the compound's therapeutic efficacy and minimize toxicity (Chalenko et al., 2019).

properties

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S/c1-10-5-6-12(23-2)11(8-10)18-14(22)9-25-16-20-19-15(21(16)17)13-4-3-7-24-13/h3-8H,9,17H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCKHHSALVETPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide

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